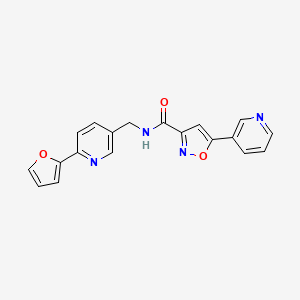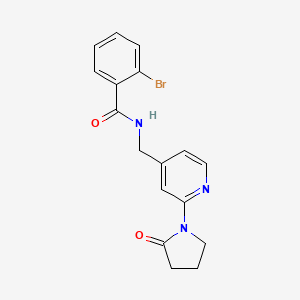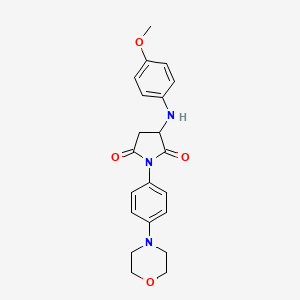![molecular formula C14H11N3O3S2 B2357157 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-67-8](/img/structure/B2357157.png)
3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidinones . Thieno[2,3-d]pyrimidinones are important pharmacophores that have been synthesized and evaluated for various biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidinones involves several steps. For instance, a mixture of 3-amino-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one and pyridine in CH2Cl2 was reacted with benzenesulfonyl chloride in CH2Cl2. The resulting mixture was stirred at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thieno[2,3-d]pyrimidinone core . This core is a tricyclic structure that includes a thieno ring fused with a pyrimidinone ring .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidinones can undergo various chemical reactions. For instance, they can be used as substrates in reactions with nucleophilic reagents . They can also be modified to produce derivatives with different substituents .Scientific Research Applications
Chemical Synthesis and Analysis
Studies have developed methods for the synthesis and analysis of related compounds, emphasizing their relevance in creating pharmaceutical agents and exploring their chemical properties. For instance, a method for the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances demonstrates the importance of analytical techniques in quality control and the development of pharmaceuticals (Ye et al., 2012).
Pharmacological Potential
Research on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides reveals the potential of these compounds in treating cardiac arrhythmias, showcasing the therapeutic applications of related chemical structures (Morgan et al., 1990).
Antitumor and Antibacterial Agents
Compounds like thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities, highlighting the broad spectrum of biological activities these molecules can exhibit (Hafez et al., 2017).
Molecular Docking Studies
Some studies have employed molecular docking techniques to explore the potential of related compounds as inhibitors against specific targets. For example, research into antimalarial sulfonamides as COVID-19 drugs utilizes computational calculations and molecular docking to identify promising candidates for further investigation (Fahim & Ismael, 2021).
Antimicrobial and Anti-inflammatory Activities
The synthesis and biological evaluation of new compounds for antimicrobial and anti-inflammatory purposes indicate the importance of these chemical structures in developing new therapeutic agents. Research in this area often focuses on creating novel compounds with enhanced activity and selectivity (Tolba et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is EZH2 , a histone-lysine N-methyltransferase enzyme . This enzyme plays a crucial role in histone methylation, which is a process that controls gene expression. The compound also exhibits significant inhibitory activity against PDE10A , a dual substrate enzyme that catalyzes the hydrolysis of cAMP & cGMP .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits EZH2 by preventing it from adding methyl groups to histones, which in turn affects gene expression . Similarly, it inhibits PDE10A by preventing it from hydrolyzing cAMP and cGMP .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . On the other hand, the inhibition of PDE10A
Properties
IUPAC Name |
3-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-3-9(7-10)13(18)17-12-11-5-6-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYMYAPTZEMEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)
![3-[[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2357080.png)

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)
![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)




![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)
![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2357096.png)
